Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy and methyl substituents, making it a potential candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the methoxy and methyl groups. The final step involves esterification to form the ethyl acetate moiety.
-
Quinoline Core Synthesis:
Starting Material: Aniline derivatives
Reaction: Skraup synthesis or Doebner-Miller reaction
Conditions: Acidic medium, elevated temperature
-
Functionalization:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst
Methylation: Introduction of methyl groups using methyl iodide and a base
-
Esterification:
Reagents: Ethanol, acetic anhydride
Conditions: Acidic or basic catalyst, reflux
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. Continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Sodium borohydride, methanol, room temperature
Substitution: Halogens (e.g., chlorine), nitrating agents (e.g., nitric acid), acidic or basic conditions
Major Products:
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxyquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can be compared with other quinoline derivatives:
Ethyl 2-(4-hydroxyquinolin-1(4H)-yl)acetate: Lacks methoxy groups, different pharmacological profile.
Ethyl 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetate: Different position of methoxy group, affecting its reactivity and biological activity.
Ethyl 2-(5,8-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but without the methyl group, leading to different chemical properties.
Uniqueness: The presence of both methoxy and methyl groups in this compound makes it unique, potentially offering a distinct combination of chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H19NO5 |
---|---|
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3 |
InChI-Schlüssel |
SXNWEQKLPZETOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.